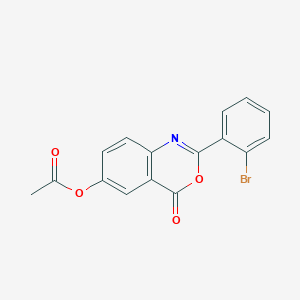
2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Übersicht
Beschreibung
2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOBA and has a molecular formula of C16H11BrNO4. In
Wirkmechanismus
The mechanism of action of BOBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, BOBA can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BOBA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BOBA can induce apoptosis (programmed cell death) in cancer cells. BOBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BOBA has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BOBA in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation of using BOBA is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving BOBA. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, BOBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully elucidate the mechanism of action of BOBA and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, or BOBA, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields with high purity. BOBA has been investigated as a potential anticancer agent, as well as a building block for new materials with unique properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory properties. While there are advantages and limitations to using BOBA in lab experiments, there are several future directions for research involving this compound.
Wissenschaftliche Forschungsanwendungen
BOBA has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, BOBA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, BOBA has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, BOBA has been used as a tool to study the function of proteins and enzymes.
Eigenschaften
IUPAC Name |
[2-(2-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-10-6-7-14-12(8-10)16(20)22-15(18-14)11-4-2-3-5-13(11)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNGXRJRXXXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674602.png)
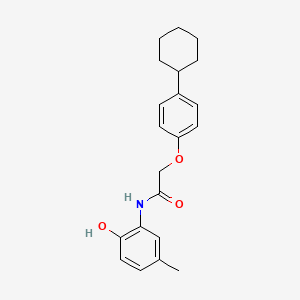
![1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3674618.png)
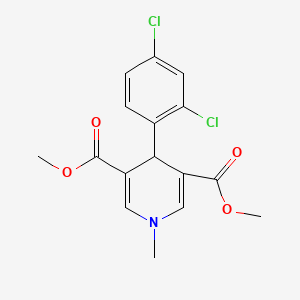
![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)


![4-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3674637.png)
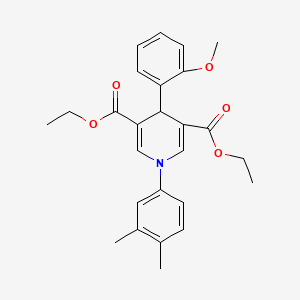
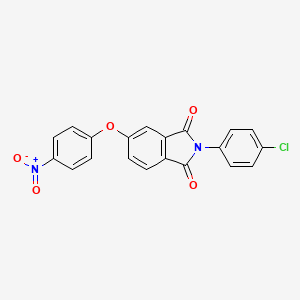

![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-1,3-benzothiazol-6-amine](/img/structure/B3674663.png)


